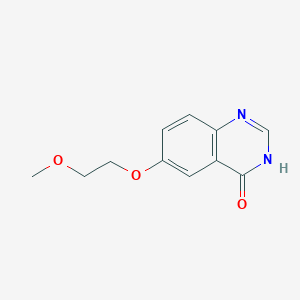
6-(2-Methoxyethoxy)quinazolin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methoxyethoxy)quinazolin-4-OL is a chemical compound with the CAS Number: 1092460-48-4 and a molecular weight of 220.23 . It is a colorless to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-(2-Methoxyethoxy)quinazolin-4-OL is represented by the linear formula C11H12N2O3 . The InChI code for this compound is 1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) .Physical And Chemical Properties Analysis
6-(2-Methoxyethoxy)quinazolin-4-OL is a colorless to yellow solid at room temperature . It has a molecular weight of 220.23 .Aplicaciones Científicas De Investigación
Antioxidant Properties
Quinazolinones, including derivatives similar to 6-(2-Methoxyethoxy)quinazolin-4-ol, have been synthesized and evaluated for their antioxidant properties. Studies indicate that the presence of hydroxyl groups, in addition to methoxy substituents, is crucial for enhancing antioxidant activity. For instance, compounds with an ethylene linker between the quinazolinone ring and phenolic substituent showed increased antioxidant activity, highlighting the significance of structural modifications in determining the biological activities of these compounds (Mravljak et al., 2021).
Anticancer Activity
Several quinazolinone derivatives have demonstrated potent anticancer activities. For example, novel heterocyclic compounds designed around the quinazolinone scaffold have been shown to initiate ROS accumulation and cause apoptotic cell death in human bone cancer cells (Lv & Yin, 2019). Furthermore, optimization of 4-(N-cycloamino)phenylquinazolines, structurally related to quinazolinones, has led to new tubulin-polymerization inhibitors targeting the colchicine site, which exhibited high in vitro cytotoxic activity and significant potency against tubulin assembly, validating their potential as anticancer agents (Wang et al., 2014).
Tubulin Polymerization Inhibition
Quinazolinone compounds have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, which is a promising target for anticancer drugs. The study of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, as an example, revealed its ability to inhibit tumor growth in mice models without obvious signs of toxicity. This compound and its analogues represent a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Synthesis and Optimization
The synthesis of quinazolinone derivatives, including 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, has been explored with the aim of improving antitumor activity. Such studies have led to the development of high-yield, environmentally friendly, and scalable synthetic processes, demonstrating the pharmaceutical industry's interest in these compounds due to their potent biological activities (Sun Zhi-zhong, 2011).
Safety And Hazards
The safety information for 6-(2-Methoxyethoxy)quinazolin-4-OL indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-methoxyethoxy)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCLOWQRJIOKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyethoxy)quinazolin-4-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

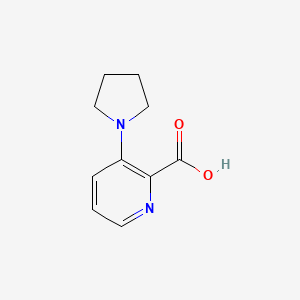
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)
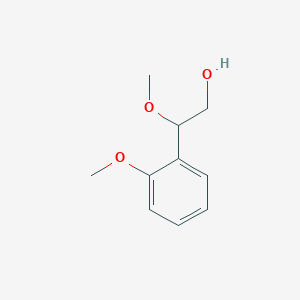
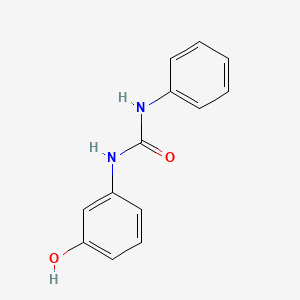
![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)
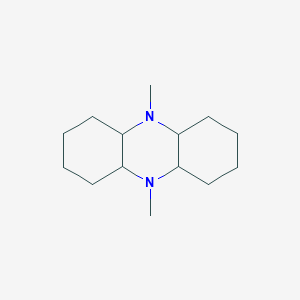
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)
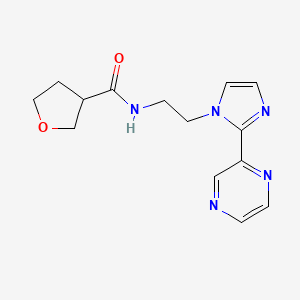
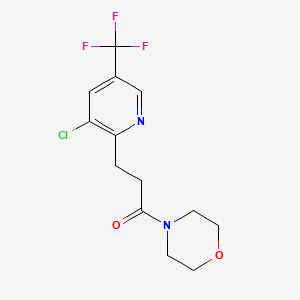
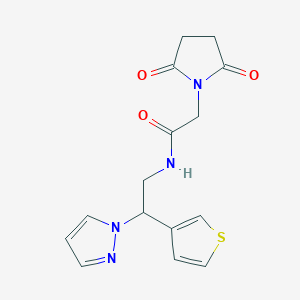
![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)